molecular formula C13H12BrN3O3 B1408818 Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1704066-59-0

Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1408818
CAS RN: 1704066-59-0
M. Wt: 338.16 g/mol
InChI Key: RGJKXTYDTGEKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazo[1,2-a]pyridine, which is a type of heterocyclic aromatic organic compound. It contains a bromomethyl, cyano, methoxy, and carboxylate functional groups attached to the imidazo[1,2-a]pyridine core .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the various functional groups. The bromomethyl group could potentially be introduced through a free radical bromination . The cyano group might be introduced through a substitution reaction . The methoxy group could be introduced through a nucleophilic substitution reaction with methanol . The carboxylate group could be introduced through a reaction with a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, with the various functional groups attached at specific positions. The exact structure would depend on the specific locations of these groups on the core .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. The bromomethyl group could potentially undergo substitution reactions . The cyano group could be reduced to an amine or hydrolyzed to a carboxylic acid . The methoxy group could potentially undergo demethylation under acidic conditions . The carboxylate group could react with bases to form salts or with acids to form an ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the polar carboxylate, cyano, and methoxy groups could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives and other complex molecules through reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives (Mohamed, 2021).

  • Preparation of Anti-inflammatory Agents : Research indicates the use of similar compounds in the preparation of anti-inflammatory agents. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, were evaluated for their anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1982).

  • Formation of Antioxidant and Antimicrobial Agents : The compound has been used in reactions to produce derivatives with potential antioxidant and antimicrobial activities. For instance, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which were further reacted to form ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, displayed moderate to good antioxidant and antimicrobial properties (Youssef & Amin, 2012).

Pharmaceutical Applications

  • Anti-Hepatitis B Virus Activity : Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus activity. Some of these compounds were highly effective in inhibiting the replication of HBV DNA, indicating potential pharmaceutical applications (Chen et al., 2011).

  • Immunomodulatory and Anticancer Activities : Similar derivatives, such as ethyl 6-bromo-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate, were prepared and exhibited notable immunomodulatory and anticancer activities. These compounds were significant inhibitors of LPS-stimulated NO generation and showed strong cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2009).

Chemical Properties and Reactions

  • Cyclization and Recyclization Reactions : Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate can undergo various cyclization and recyclization reactions. These reactions are crucial in synthesizing diverse heterocyclic compounds, which are often of significant interest due to their potential biological activities (Goryaeva et al., 2013).

  • Regioselective Borylation Reaction : The compound has been used in regioselective palladium-catalyzed Suzuki–Miyaura borylation reactions. Such reactions are important in the pharmaceutical industry for preparing various active agents, highlighting its utility in medicinal chemistry (Sanghavi et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, it could potentially interact with biological targets through the various functional groups present .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the bromomethyl group .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block for the synthesis of more complex molecules, or as a lead compound in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-3-20-13(18)11-9(6-14)16-12-8(7-15)10(19-2)4-5-17(11)12/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJKXTYDTGEKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.